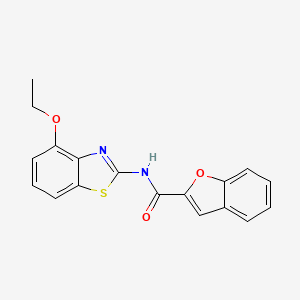![molecular formula C17H10Cl2N2OS2 B5510809 5-(3-chlorobenzylidene)-3-[(3-chlorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5510809.png)
5-(3-chlorobenzylidene)-3-[(3-chlorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves Knoevenagel condensation or Claisen-Schmidt reactions, allowing for the introduction of various substituents into the thiazolidinone core. Microwave-assisted synthesis has been reported as an efficient method for preparing thiazolidinone derivatives, offering advantages in terms of reaction speed and product yield (Ambeu et al., 2016; Bourahla et al., 2021).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been extensively studied through X-ray crystallography and spectroscopic methods. These studies reveal non-planar configurations and various intra- and intermolecular interactions, such as hydrogen bonding, which contribute to the compound's stability and reactivity (Khelloul et al., 2016).
Chemical Reactions and Properties
Thiazolidinones undergo various chemical reactions, including nucleophilic addition and condensation, which are essential for modifying their chemical structure and enhancing their biological activity. Their reactivity can be influenced by substituents on the thiazolidinone ring, enabling the synthesis of a wide range of derivatives with diverse properties (Hirsova et al., 2015).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as melting points, solubility, and crystallinity, can be tailored by altering the substituents on the thiazolidinone core. These properties are crucial for determining the compound's suitability for various applications, including as potential pharmacological agents (Khodair et al., 2021).
Chemical Properties Analysis
Thiazolidinone derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards different chemical reagents. These properties are significantly influenced by the substituents present on the thiazolidinone ring and are critical for the compound's biological activity and mechanism of action (Chandrappa et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
A study investigated the synthesis of novel thioxothiazolidin-4-one derivatives, demonstrating their potential in inhibiting tumor growth and angiogenesis in mouse models. These compounds significantly reduced tumor volume and cell number while increasing the lifespan of EAT-bearing mice, suggesting their candidacy for anticancer therapy due to their ability to suppress tumor-induced endothelial proliferation (Chandrappa et al., 2010).
Structural and Computational Studies
Another study focused on the crystal structure, Hirshfeld surface analysis, and computational studies of a thiazolidin-4-one derivative. The research highlighted the non-planar structure of the molecule, demonstrating intra- and intermolecular contacts that could influence its biological activities. This comprehensive analysis provides a foundation for understanding the compound's interactions at the molecular level (Khelloul et al., 2016).
Antimicrobial and Antifungal Activities
Research on thiazolidin-4-one derivatives also includes investigations into their antimicrobial and antifungal properties. Some derivatives have shown significant activity against Gram-positive bacteria and Candida yeast strains, offering a new avenue for developing treatments against resistant microbial strains (Gouveia et al., 2009; Levshin et al., 2022).
Protein Kinase Inhibition for Neurological and Oncological Disorders
A recent study designed and synthesized new inhibitors of protein kinase DYRK1A, identifying compounds with nanomolar inhibitory potency. These findings suggest the potential use of thiazolidin-4-one cores as pharmacophores for developing treatments for disorders involving DYRK1A, including neurological and oncological diseases (Bourahla et al., 2021).
Eigenschaften
IUPAC Name |
(5Z)-5-[(3-chlorophenyl)methylidene]-3-[(E)-(3-chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2OS2/c18-13-5-1-3-11(7-13)9-15-16(22)21(17(23)24-15)20-10-12-4-2-6-14(19)8-12/h1-10H/b15-9-,20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHESJSAOZBAACT-ZMSCOZPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)N=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(3-chlorophenyl)methylidene]-3-[(E)-(3-chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5510726.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5510739.png)
![(3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B5510744.png)
![N'-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5510754.png)
![(1R*,3S*)-3-ethoxy-7-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5510757.png)
![3-({[(1-methyl-4-phenyl-4-piperidinyl)methyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5510770.png)
![5-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5510778.png)
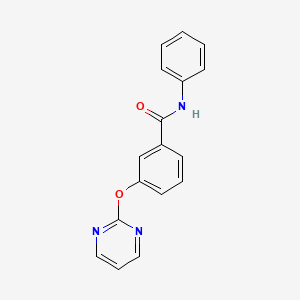
![3-(4-methyl-1-piperidinyl)-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5510793.png)
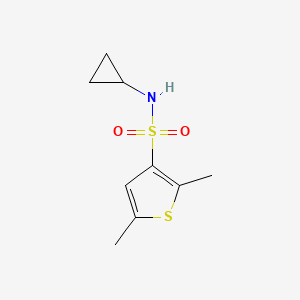
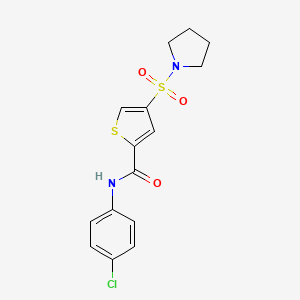
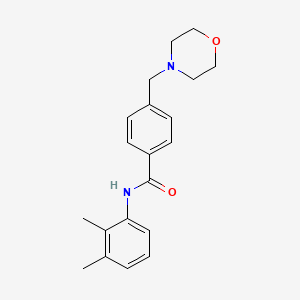
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5510825.png)
